molecular formula C10H17NO2 B13294039 {5-[(Butylamino)methyl]furan-2-yl}methanol

{5-[(Butylamino)methyl]furan-2-yl}methanol

Cat. No.: B13294039
M. Wt: 183.25 g/mol
InChI Key: MDIRJFFEZSBBPA-UHFFFAOYSA-N
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Description

{5-[(Butylamino)methyl]furan-2-yl}methanol is a chemical compound that features a furan ring core substituted with a hydroxymethyl group and a butylaminomethyl group. This structure makes it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The presence of both amino and alcohol functional groups on the furan ring allows this compound to serve as a versatile building block for the construction of more complex molecules, particularly through multicomponent reactions . Compounds with furan-methanol structures are frequently investigated as precursors in the synthesis of various heterocyclic systems . Researchers may utilize this compound in the development of novel ligands or as a key intermediate in the synthesis of potential pharmacologically active molecules. Its structural motif is similar to that found in other furan-based compounds which have been explored for their biological properties . Application Notes: This compound is designed for use in chemical synthesis and research applications. It is suited for reactions that explore the reactivity of furan derivatives and for generating compound libraries in drug discovery efforts. Safety Notice: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

[5-(butylaminomethyl)furan-2-yl]methanol

InChI

InChI=1S/C10H17NO2/c1-2-3-6-11-7-9-4-5-10(8-12)13-9/h4-5,11-12H,2-3,6-8H2,1H3

InChI Key

MDIRJFFEZSBBPA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=C(O1)CO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Butylamino Methyl Furan 2 Yl Methanol

Strategies for the Construction of the Furan-2-ylmethanol Core

Catalytic Approaches in the Formation of Furanic Alcohol Moieties

The industrial production of furan-2-ylmethanol (furfuryl alcohol) is primarily accomplished through the catalytic hydrogenation of furfural (B47365). This process involves the reduction of the aldehyde group of furfural to a primary alcohol. Both gas-phase and liquid-phase hydrogenation methods are employed, utilizing a range of heterogeneous catalysts.

Non-noble metal catalysts, such as those based on copper, nickel, and cobalt, are widely investigated due to their cost-effectiveness and high activity. For instance, N-doped carbon nanotube-encapsulated nickel nanoparticles have demonstrated excellent catalytic activity, achieving nearly 100% production of furfuryl alcohol at 80°C. nih.gov Similarly, MgO-based catalysts have been used in the gas-phase conversion of furfural, where methanol (B129727) acts as a hydrogen-transfer agent, selectively reducing furfural to furfuryl alcohol at temperatures below 350°C. rsc.orgresearchgate.net The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired alcohol and minimizing side reactions, such as over-hydrogenation to tetrahydrofurfuryl alcohol or ring-opening reactions.

Catalyst SystemReaction TypeKey FindingsReference
Ni@NCNTsLiquid-Phase HydrogenationAchieved 100% yield of furfuryl alcohol at 80°C. Maintained activity for six cycles. nih.gov
MgO-based catalystsGas-Phase Transfer HydrogenationSelective reduction of furfural to furfuryl alcohol using methanol as a hydrogen source at T < 350°C. rsc.orgresearchgate.net
Copper chromiteLiquid-Phase HydrogenationA traditional and effective catalyst for the industrial production of furfuryl alcohol.

Derivatization of Bio-based Furanic Aldehydes to Furanic Alcohols

5-Hydroxymethylfurfural (B1680220) (HMF) is a key platform chemical derived from the dehydration of hexose sugars like fructose (B13574) and glucose. mdpi.com HMF is an ideal precursor for {5-[(Butylamino)methyl]furan-2-yl}methanol as it already contains the furan-2-ylmethanol structure. The aldehyde group at the C5 position can be selectively reduced to a second hydroxymethyl group, yielding 2,5-bis(hydroxymethyl)furan (BHMF).

This transformation is a critical step in the synthesis of various furan-based polymers and chemicals. frontiersin.orgmdpi.com The selective hydrogenation of the aldehyde group in HMF without affecting the furan (B31954) ring or the existing alcohol group can be achieved using various catalytic systems. Catalysts such as Ru/Co3O4, Cu-Al2O3, and Ni-Cu/HT have been developed for the efficient reduction of HMF to BHMF. frontiersin.org Biocatalytic methods have also emerged as a sustainable alternative. For example, the fungus Fusarium striatum has been used to biotransform HMF into BHMF with high yields (95%) and selectivity (98%). mdpi.com This derivatization provides a furan structure with alcohol functionalities at both the C2 and C5 positions, offering a versatile intermediate for further functionalization.

Introduction of the Butylamino Functionality

The synthesis of the target compound, this compound, is most directly achieved starting from 5-hydroxymethylfurfural (HMF). The strategy involves the conversion of the aldehyde group at the C5 position into a (butylamino)methyl group while preserving the hydroxymethyl group at the C2 position. Reductive amination is the most prominent and efficient method for this transformation.

Reductive Amination Routes Utilizing Butylamine (B146782) Precursors

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of amines from carbonyl compounds. mdpi.comsandermanpub.net In the context of synthesizing this compound, this process involves the reaction of HMF with butylamine in the presence of a reducing agent and a catalyst.

The reaction proceeds in a cascade fashion. First, the aldehyde group of HMF reacts with butylamine to form an imine intermediate (a Schiff base). This is followed by the immediate hydrogenation of the imine to the desired secondary amine. chemrxiv.orgresearchgate.net This one-pot reaction is highly efficient as it avoids the isolation of the often-unstable imine intermediate. A variety of heterogeneous catalysts, including noble metals (e.g., Rh, Ru, Pd) and non-noble metals (e.g., Ni, Co), are effective for this transformation. mdpi.comresearchgate.net For instance, a Ni/SBA-15 catalyst has been used for the reductive amination of HMF with aqueous ammonia to produce 5-(aminomethyl)-2-furanmethanol with a yield of 89.8%. researchgate.net Substituting ammonia with butylamine would lead to the formation of the target N-butyl derivative. The choice of catalyst is critical to selectively hydrogenate the imine intermediate without reducing the furan ring or the starting aldehyde. mdpi.com

Furanic AldehydeAmine SourceCatalystProductKey OutcomeReference
5-Hydroxymethylfurfural (HMF)Aqueous AmmoniaNi/SBA-155-(Aminomethyl)-2-furanmethanol89.8% yield at 100°C. researchgate.net
FurfuralAmmoniaRaney NiFurfurylamine96.3% selectivity at 130°C. sandermanpub.net
FurfuralAmmoniaRh/Al2O3Furfurylamine~92% selectivity at 80°C. researchgate.net
FurfuralAmmoniaRaney CoFurfurylamine98.9% yield. researchgate.net

Condensation Reactions Followed by Reduction for Amine Incorporation

This pathway is mechanistically identical to the reductive amination described above but can be considered as a two-step process in which the intermediate is sometimes characterized, if not isolated. The first step is the condensation reaction between the aldehyde (HMF) and the primary amine (butylamine) to form the corresponding N-substituted imine. researchgate.net This reaction is typically acid- or base-catalyzed and involves the elimination of a water molecule.

Aminomethylation Reactions on Furanic Scaffolds

Aminomethylation is a class of organic reactions that involves the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate. The Mannich reaction is a classic example of aminomethylation. quimicaorganica.org This reaction typically involves the aminoalkylation of an acidic proton located on a carbon atom using formaldehyde and a primary or secondary amine, such as butylamine.

For a furanic scaffold like furan-2-ylmethanol, a direct Mannich reaction could potentially be employed to introduce the (butylamino)methyl group. Furan can undergo electrophilic substitution, and the Mannich reaction proceeds via the formation of an electrophilic Eschenmoser-like salt. However, the reactivity of the furan ring is lower than that of pyrrole, and the reaction often requires activating groups on the ring to proceed with good yields. quimicaorganica.org While theoretically possible, this route is less direct for the synthesis of this compound compared to the reductive amination of HMF, which offers a more straightforward and higher-yielding pathway starting from a readily available bio-based precursor.

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be conceptualized through both divergent and convergent strategies, with the former being more practically applied.

Divergent Approach:

A divergent synthesis is the more common and practical approach for preparing a library of N-substituted 2,5-disubstituted furans, including the target molecule. This strategy begins with a common intermediate, 5-hydroxymethylfurfural (HMF), which can then be reacted with a variety of primary and secondary amines to produce a diverse range of furfurylamines.

The key transformation in this approach is the reductive amination of the aldehyde group in HMF. In the case of this compound, HMF is reacted with butylamine. This reaction typically proceeds in one pot, where the aldehyde and amine first form a Schiff base (imine) intermediate, which is then subsequently reduced to the final secondary amine product. This method is highly efficient and atom-economical. The versatility of this approach allows for the synthesis of a wide array of derivatives by simply changing the amine used in the reaction. For instance, reacting HMF with ammonia yields 5-(hydroxymethyl)furfurylamine, while using other primary amines would result in the corresponding N-substituted derivatives.

Convergent Approach:

A convergent synthesis strategy would involve the coupling of two or more pre-synthesized fragments. In the context of this compound, a hypothetical convergent route could involve the synthesis of a furan ring already bearing the butylaminomethyl group, which is then coupled with a precursor for the hydroxymethyl group. For example, a suitably protected 5-(butylaminomethyl)furan derivative could be lithiated and then reacted with formaldehyde. However, such routes are generally more complex and less efficient than the divergent approach starting from HMF. Other methods for the synthesis of 2,5-disubstituted furans have been reported, such as those starting from γ-ketoacids or through the annulation of 1,3-dicarbonyl compounds, but their application to the specific synthesis of this compound is not prevalent. researchgate.netorganic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The efficiency of the reductive amination of HMF to produce N-substituted furfurylamines is highly dependent on the catalytic system employed. Research has focused on developing both heterogeneous and homogeneous catalysts, as well as biocatalysts, to improve yields, selectivity, and sustainability of the process.

Heterogeneous Catalysts:

A variety of heterogeneous catalysts have been investigated for the reductive amination of HMF. These are often preferred due to their ease of separation and potential for recycling.

Nickel-based catalysts: Raney Ni and supported nickel catalysts have demonstrated high activity. researchgate.netnih.gov For instance, a carbon-coated nickel catalyst (Ni@C) has been shown to achieve a high yield of (5-(aminomethyl)furan-2-yl)methanol from HMF and ammonia under mild conditions. acs.org

Copper-based catalysts: Copper-based catalysts are also effective and are noted for their selectivity in hydrogenating C=N bonds over C=C bonds. A CuAlOx catalyst has been successfully used for the continuous synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. researchgate.net

Noble metal catalysts: Catalysts based on palladium (Pd/C), platinum (Pt/C), and gold (Au/TiO2) are also highly efficient. researchgate.netrsc.org A supported gold catalyst has been used for a versatile reductive amination of HMF using CO and water as the reductant. rsc.org

Catalyst SystemAmineProductYield (%)Reference
Ni@CNH3·H2O(5-(aminomethyl)furan-2-yl)methanol98 acs.org
Raney CoNH3/H25-hydroxymethyl furfurylamine99.5 researchgate.net
CuAlOxAnilineN-phenyl-5-(hydroxymethyl)-2-furfurylamine97 researchgate.net
Pd/CNH3/H25-hydroxymethyl furfurylamine~85 researchgate.net
Au/TiO2-RVariousN-substituted furfurylaminesHigh rsc.org

Biocatalysts:

Biocatalytic methods offer a green and sustainable alternative for the synthesis of furfurylamines. Amine transaminases (ATAs) have been identified as effective biocatalysts for the reductive amination of HMF. mdpi.com These enzymes can catalyze the transfer of an amino group from an amine donor to the aldehyde group of HMF. Immobilized ATAs have been shown to be reusable and effective in both batch and continuous-flow synthesis of 5-(hydroxymethyl)furfurylamine (HMFA). mdpi.comresearchgate.net For example, the amination of HMF to HMFA has been achieved with high conversion rates using immobilized transaminases. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Butylamino Methyl Furan 2 Yl Methanol

Reactivity of the Furan (B31954) Heterocycle in the Presence of Substituents

The furan ring in {5-[(Butylamino)methyl]furan-2-yl}methanol is activated towards certain reactions due to the presence of the electron-donating hydroxymethyl and butylaminomethyl substituents. These groups increase the electron density of the furan ring, influencing its participation in various chemical transformations.

Electrophilic and Nucleophilic Reactions of the Furan Ring

The furan nucleus is inherently electron-rich and readily undergoes electrophilic substitution reactions. The positions of substitution are directed by the existing substituents. For this compound, the C3 and C4 positions are the primary sites for electrophilic attack. This is because the C2 and C5 positions are already substituted, and the electron-donating nature of these substituents further activates the adjacent ring carbons.

In electrophilic aromatic substitution, the stability of the intermediate carbocation (the sigma complex) determines the position of the attack. Attack at the C3 or C4 position of the furan ring in this compound would lead to a more stable intermediate due to resonance delocalization of the positive charge, which is further stabilized by the electron-donating groups at C2 and C5.

While furans are less susceptible to nucleophilic substitution, such reactions can occur, particularly if a suitable leaving group is present or if the ring is activated by strongly electron-withdrawing groups. In the case of this compound, direct nucleophilic attack on the furan ring is unlikely due to its electron-rich nature.

Ring-Opening and Polymerization Tendencies of Furanic Alcohols

Furanic alcohols, such as furfuryl alcohol and its derivatives, are known to undergo ring-opening and polymerization reactions, particularly under acidic conditions. researchgate.netmdpi.com The chemistry of these reactions is sensitive to factors like the type of acid initiator and the presence of water. mdpi.com In the context of this compound, the presence of the basic butylamino group might influence these tendencies.

The ring-opening of furanic alcohols can lead to the formation of levulinic acid or its esters. mdpi.com This process can also occur within a polymer chain, leading to carbonyl-containing moieties in the final polymer structure. The polymerization of furfuryl alcohol is an exothermic polycondensation reaction that can be catalyzed by heat and acids. The resulting polymer is poly(furfuryl alcohol).

The presence of water can be a determining factor in the extent of ring-opening during polymerization. mdpi.com For instance, polymerization in the presence of protic polar solvents like water can lead to more open structures within the polymer. mdpi.com

Hydrogenation and Aromatization Reactions of the Furan Moiety

The furan ring in this compound can be subjected to hydrogenation to yield valuable saturated derivatives. Catalytic hydrogenation of furan derivatives is a key upgrading reaction. nih.gov For instance, the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a closely related compound, can yield 2,5-bis(hydroxymethyl)furan (BHMF) or further to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) depending on the catalyst and reaction conditions. nih.gov

CatalystProduct from HMF HydrogenationYield (%)Reference
Skeletal CuZnAl2,5-bis(hydroxymethyl)furan (BHMF)>90 nih.gov
Ru-PNP complexes2,5-dihydroxymethylfuran (DHMF)up to 99 researchgate.net
Cu/γ-Al2O32,5-dimethylfuran (B142691) (DMF)High nih.gov

The furan moiety can also participate in Diels-Alder reactions, which provide a pathway to aromatization. The furan acts as a diene, reacting with a dienophile to form a bicyclic adduct. This adduct can then be converted to an aromatic compound, often through dehydration. This strategy is a significant alternative to petroleum-based routes for producing aromatic chemicals. nih.govnih.govmdpi.com The reactivity of the furan diene in these cycloaddition reactions is influenced by its substituents. mdpi.com

Reactivity Profiles of the Butylamino Group

The butylamino group in this compound is a primary amine and exhibits typical amine reactivity. This includes nucleophilic reactions and interactions with catalysts.

Amine-Mediated Reactions and Derivatizations (e.g., Quaternization, Amidation)

The lone pair of electrons on the nitrogen atom of the butylamino group makes it nucleophilic and basic. This allows it to participate in a variety of reactions.

Quaternization: The butylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts. This is a type of N-alkylation. The kinetics of quaternization reactions are influenced by the structure of the amine and the alkylating agent, as well as the solvent. semanticscholar.org

Amidation: The butylamino group can react with carboxylic acids and their derivatives (such as acyl chlorides or esters) to form amides. This reaction is fundamental in organic synthesis. For instance, furan-2-carboxylic acid derivatives have been studied for their potential in drug discovery. nih.gov The direct amidation of esters with amines can be facilitated by various catalysts.

Interactions with Metallic and Organic Catalysts

The butylamino group can act as a ligand, coordinating with metal centers in catalysts. This interaction can influence the activity and selectivity of the catalyst. N-substituted aminomethyl furans can be used in the synthesis of ligands for transition metal catalysts. For example, iridium complexes with N-heterocyclic carbene ligands have been used for the N-alkylation of amines. researchgate.net

In some catalytic systems, amines can play a more direct role. For instance, in palladium-catalyzed cross-coupling reactions, amines can be crucial for the catalytic cycle. researchgate.netresearchgate.net The nature of the amine can affect the outcome of these reactions.

Furthermore, the synergistic catalysis between metal sites and acid-base sites on a catalyst support is important in reactions like the amination of alcohols. researchgate.net The basicity of the butylamino group could play a role in such catalytic processes.

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile functional group that can participate in a range of oxidation, reduction, esterification, and etherification reactions.

Oxidation and Reduction Potentials of the Methanol (B129727) Group

Conversely, the concept of "reducing" the methanol group is less conventional, as it is already in a reduced state. However, the C-O bond of the alcohol can be cleaved through hydrogenolysis, a reaction that involves both reduction and bond breaking, to yield 5-(butylaminomethyl)-2-methylfuran. This reaction typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.

Table 1: Representative Oxidation and Reduction Reactions of the Methanol Group

Reaction TypeReagentProductTypical Conditions
Oxidation to AldehydePyridinium chlorochromate (PCC)5-[(Butylamino)methyl]furan-2-carbaldehydeDichloromethane (DCM), Room Temperature
Oxidation to Carboxylic AcidPotassium permanganate (KMnO4)5-[(Butylamino)methyl]furan-2-carboxylic acidBasic aqueous solution, heat
HydrogenolysisH2, Palladium on Carbon (Pd/C)5-(Butylaminomethyl)-2-methylfuranMethanol, H2 atmosphere

Esterification and Etherification Reactions

The primary alcohol of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a coupling agent like dicyclohexylcarbodiimide (DCC).

Etherification, the formation of an ether, can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed condensation with another alcohol can also yield an ether, though this can sometimes lead to self-condensation products.

Intermolecular and Intramolecular Reaction Dynamics

The presence of both a nucleophilic amine and a hydroxyl group within the same molecule opens up the possibility for both intermolecular and intramolecular reactions. Intermolecularly, one molecule's amine can react with another's alcohol, leading to polymerization, particularly under acidic conditions that would promote the formation of a furan-based resin.

Intramolecularly, the proximity of the butylamino)methyl and methanol groups could, under specific conditions, lead to cyclization reactions, although this is less common for a six-membered ring transition state that would be required. More likely are intermolecular condensation reactions between two molecules of the compound.

Reaction Kinetics and Proposed Mechanistic Pathways

The kinetics of reactions involving this compound are expected to follow established mechanistic pathways for its constituent functional groups.

For esterification , the reaction rate is dependent on the concentration of the alcohol, the carboxylic acid, and the catalyst. The mechanism typically involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, followed by nucleophilic attack by the primary alcohol. Subsequent proton transfer and elimination of water yield the ester.

Table 2: Proposed Kinetic Parameters for Acid-Catalyzed Esterification

ParameterValue (Illustrative)Description
Rate LawRate = k[this compound][Carboxylic Acid][H+]First-order with respect to each reactant and the catalyst.
Activation Energy (Ea)40-60 kJ/molTypical range for acid-catalyzed esterification.

The oxidation of the alcohol to an aldehyde with PCC is believed to proceed via the formation of a chromate ester, followed by a 1,2-elimination reaction. The rate of this reaction is influenced by the solvent and the steric hindrance around the alcohol.

In hydrogenolysis , the mechanism involves the adsorption of the molecule onto the catalyst surface, followed by the cleavage of the C-O bond and the addition of hydrogen. The reaction rate is dependent on the hydrogen pressure, temperature, and the nature of the catalyst.

Advanced Spectroscopic and Chromatographic Research Methodologies for Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

The definitive identification and structural confirmation of {5-[(Butylamino)methyl]furan-2-yl}methanol rely heavily on high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in providing detailed atomic-level and molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts (δ) are predicted for each unique proton and carbon environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.

¹H NMR: The spectrum is expected to show distinct signals for the furan (B31954) ring protons, the methylene (B1212753) protons of the hydroxymethyl and aminomethyl groups, the butyl chain protons, and the protons of the alcohol and amine groups.

¹³C NMR: The spectrum would display unique resonances for each carbon atom, including the two substituted and two unsubstituted carbons of the furan ring, the hydroxymethyl carbon, the aminomethyl carbon, and the four distinct carbons of the butyl group.

Hypothetical NMR Data for this compound

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Furan C2-CH₂OH~4.5~57.0
Furan C3-H~6.2~108.0
Furan C4-H~6.1~110.0
Furan C5-CH₂NH~3.7~45.0
Furan C2-~156.0
Furan C5-~153.0
NH-CH₂-(CH₂)₂-CH₃~2.6 (t)~49.0
NH-CH₂-CH₂-CH₂-CH₃~1.4 (m)~32.0
NH-(CH₂)₂-CH₂-CH₃~1.3 (m)~20.0
NH-(CH₂)₃-CH₃~0.9 (t)~14.0

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact molecular weight and elemental formula of the compound. For this compound (C₁₀H₁₇NO₂), the expected monoisotopic mass is 183.1259 g/mol . Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond adjacent to the amine (alpha-cleavage), leading to a characteristic base peak, and the loss of the hydroxymethyl group. libretexts.org

Chromatographic Separations and Purity Assessment in Research Samples (e.g., GC-MS/MS, HPLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity assessment of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be developed. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable. nih.gov Detection is commonly achieved using a UV detector, set at the λmax of the furan ring system. Purity is determined by the peak area percentage of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS): While the target compound's polarity and boiling point might pose challenges for GC analysis without derivatization, GC-MS is a powerful technique for analyzing related, more volatile furan derivatives. mdpi.comresearchgate.net If applicable, a capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS) would be used for separation. mdpi.comresearchgate.net The mass spectrometer detector provides confirmation of the identity of the eluted peaks. For complex mixtures, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. mdpi.com

Typical Chromatographic Purity Analysis Parameters

TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile/Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at ~220 nm
GC-MSColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium (~1.2 mL/min)
Injector Temp.250 °C
MS DetectorElectron Ionization (EI), Scan mode

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups and bonding within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include a broad O-H stretch from the alcohol, an N-H stretch from the secondary amine, C-H stretches from the alkyl and furan moieties, C=C and C-O-C stretching vibrations characteristic of the furan ring, and C-N stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds. The furan ring's symmetric stretching vibrations would likely produce strong Raman signals. This technique can be useful for studying the molecule's conformation in different states (solid vs. liquid).

Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Sec. Amine)Stretching3300-3500 (moderate)
C-H (Alkyl/Aromatic)Stretching2850-3100
C=C (Furan Ring)Stretching~1500-1600
C-O-C (Furan Ring)Asymmetric Stretch~1250
C-O (Alcohol)Stretching~1050
C-N (Amine)Stretching~1100-1200

Advanced Titrimetric and Quantitative Analytical Procedures for Functional Groups

While spectroscopic and chromatographic methods are excellent for identification and purity, titrimetric methods offer a robust and accurate way to quantify specific functional groups, such as the secondary amine in the target molecule.

Potentiometric titration is a standard referee method for determining amine values. antpedia.com For this compound, the total amine value can be determined by dissolving a known weight of the sample in a suitable solvent (e.g., isopropanol) and titrating with a standardized acid, such as hydrochloric acid in isopropanol (B130326). antpedia.com The endpoint is detected using a pH electrode, and the amine value is calculated in milligrams of KOH equivalent per gram of sample.

Other methods can distinguish between primary, secondary, and tertiary amines. For instance, secondary amines can be determined by reacting them with carbon disulfide to form dithiocarbamic acids, which are then titrated with a standard base. dss.go.th Another approach involves reaction with phenyl isothiocyanate, followed by an iodatometric titration of the resulting thiourea (B124793) derivative. rsc.orgpsu.edu These methods provide a quantitative measure of the amine content, which is crucial for quality control and reaction monitoring.

Emerging Analytical Techniques in Furan Chemistry Research

Research in furan chemistry continues to benefit from advancements in analytical technology. Techniques such as ambient ionization mass spectrometry (e.g., Direct Analysis in Real Time, DART-MS) could allow for the rapid analysis of samples with minimal preparation. For more complex structural problems, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space information about the molecule's preferred conformation in solution. Furthermore, the coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (UHPLC-HRMS) is becoming a standard for the sensitive and robust identification of furan derivatives and their metabolites in complex matrices. nih.gov Photocatalysis and electrocatalysis are also emerging as powerful tools in the synthesis of highly substituted furans, necessitating advanced analytical methods to characterize the complex products formed. nih.govresearchgate.net

Computational and Theoretical Studies on 5 Butylamino Methyl Furan 2 Yl Methanol

Quantum Chemical Analysis of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For furan (B31954) derivatives, methods like Density Functional Theory (DFT) are commonly employed to predict their structural and electronic properties.

While specific studies on {5-[(Butylamino)methyl]furan-2-yl}methanol are not widely available, analysis of its analog, [5-(aminomethyl)furan-2-yl]methanol, provides valuable insights. The key structural features include a five-membered furan ring with an oxygen atom at position 1, a hydroxymethyl group at position 2, and an aminomethyl group at position 5. The butyl group in the target molecule would introduce additional conformational flexibility.

The electronic structure of the furan ring is characterized by its aromaticity, with the oxygen heteroatom participating in the π-electron system. The aminomethyl and hydroxymethyl substituents act as electron-donating groups, which can influence the electron density distribution within the furan ring. This, in turn, can affect the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Structural Descriptors for [5-(aminomethyl)furan-2-yl]methanol

PropertyValue
Molecular FormulaC6H9NO2
Exact Mass127.0633 Da
Topological Polar Surface Area59.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

This data is for the analog [5-(aminomethyl)furan-2-yl]methanol and serves as a representative example.

Prediction of Spectroscopic Parameters and Experimental Validation

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical studies on furan and its simple derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), have demonstrated the utility of DFT in predicting vibrational and NMR spectra.

For a molecule like this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, the calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching and bending of C-H, O-H, N-H, and C-O bonds, as well as the vibrations of the furan ring. In a theoretical study on furan and its methylated derivatives, the C=C stretching vibrations were predicted to be in the range of 1414-1033 cm⁻¹.

Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate the chemical shifts for ¹H and ¹³C NMR spectroscopy. These predicted spectra can be invaluable in the structural elucidation of newly synthesized compounds and in confirming their identity.

Table 2: Predicted Vibrational Frequencies for Furan Derivatives (cm⁻¹)

Vibrational ModeFuran2-Methylfuran2,5-Dimethylfuran
C-H Symmetric Stretch3241, 321732763247
C-H Asymmetric Stretch3233, 32073249, 32393115
C=C Stretch~1500~1550~1600

This data is for furan and its simple methyl derivatives and is presented to illustrate the type of information obtained from computational spectroscopic studies.

Modeling of Intermolecular Interactions and Solvation Effects, Including Hydrogen Bonding

The functional groups present in this compound, namely the hydroxyl and amino groups, are capable of forming strong hydrogen bonds. These intermolecular interactions play a crucial role in determining the physical properties of the compound, such as its boiling point and solubility, as well as its behavior in biological systems.

Computational models can be used to study these interactions in detail. For example, the microsolvation of furan derivatives with solvent molecules like water or methanol (B129727) has been investigated to understand the initial steps of the solvation process. These studies help in identifying the preferred sites for hydrogen bonding and the energetics of these interactions. For this compound, both the hydroxyl and amino groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's properties. These models are essential for accurately predicting properties in solution, where most chemical and biological processes occur.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For furan derivatives, several reaction pathways are of interest, such as acid-catalyzed ring-opening, pyrolysis, and hydrogenation.

Theoretical studies on the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran have shown that the reaction is initiated by the protonation of the furan ring. researchgate.net The subsequent steps involve the opening of the ring to form dicarbonyl compounds. researchgate.net For a molecule like this compound, the presence of the basic amino group would likely influence the outcome of acid-catalyzed reactions.

Furthermore, computational studies on the hydrogenation of 5-(hydroxymethyl)furfural (HMF), a closely related compound, have been performed to understand the reaction pathways on different metal catalysts. nih.govdntb.gov.ua These studies elucidate the step-by-step mechanism of the reduction of the aldehyde and hydroxymethyl groups, providing insights that could be relevant to the synthesis or modification of this compound.

Conformational Analysis and Energy Landscapes

The presence of flexible side chains in this compound, specifically the butylamino and hydroxymethyl groups, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

For the analog [5-(aminomethyl)furan-2-yl]methanol, computational studies have revealed the existence of several low-energy conformers. The relative energies of these conformers are determined by a balance of factors, including steric hindrance and the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups. The global minimum conformation is often one that maximizes favorable intramolecular interactions. The butyl group in the target molecule would add further complexity to the conformational landscape.

Understanding the conformational preferences is crucial as the geometry of a molecule can significantly impact its biological activity and reactivity.

Benchmarking of Computational Methods for Furanic Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Benchmarking studies are therefore essential to validate and compare the performance of different computational approaches for a specific class of molecules, such as furanic systems.

For furan and its derivatives, studies have been conducted to benchmark the ability of various quantum-chemical methods to describe their structure, energetics, and vibrational spectra. These studies often compare the computational results with high-quality experimental data from techniques like infrared and microwave spectroscopy. Such benchmarks help in identifying the most reliable and cost-effective computational protocols for studying larger and more complex furan derivatives like this compound. The choice of an appropriate computational method is a critical first step in any theoretical investigation to ensure the reliability of the obtained results.

Academic Prospects and Emerging Applications in Materials and Sustainable Chemistry

Role as a Monomer or Precursor in Advanced Polymeric Materials

No studies detailing the polymerization or use of {5-[(Butylamino)methyl]furan-2-yl}methanol as a monomer or precursor for polymeric materials were identified.

Development of Novel Furan-Based Surfactants and Amphiphiles with Specific Architectures

No research was found on the synthesis or properties of surfactants or amphiphiles derived from this compound.

Application in the Synthesis of Fine Chemicals and Specialty Organic Compounds

There is no available literature on the use of this compound as a reactant or intermediate in the synthesis of fine or specialty chemicals.

Potential as a Ligand in Catalysis or Coordination Chemistry

No publications were identified that investigate the potential of this compound as a ligand in catalysis or its coordination chemistry with metals.

Integration into Biorefinery and Sustainable Chemical Processes

Information regarding the synthesis of this compound from biomass or its integration into biorefinery value chains is not present in the current body of scientific literature.

Future Research Trajectories and Interdisciplinary Challenges

Development of Green and Sustainable Synthetic Routes for {5-[(Butylamino)methyl]furan-2-yl}methanol

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of green and sustainable routes to this compound, moving away from traditional methods that may rely on harsh reagents and generate significant waste.

One promising avenue is the utilization of biomass-derived starting materials. mdpi.comfrontiersin.org Since the furan (B31954) ring can be sourced from carbohydrates, research into the direct conversion of sugars to functionalized furans is highly relevant. mdpi.com Enzymatic and biocatalytic approaches offer a high degree of selectivity and operate under mild conditions, making them ideal for green synthesis. acs.orguga.eduumw.edu.pl For instance, the use of transaminases for the introduction of the butylamino group could be a key step.

Below is a prospective comparison of synthetic routes, highlighting the potential advantages of a chemo-enzymatic pathway.

ParameterTraditional SynthesisProposed Chemo-Enzymatic Route
Starting Material Petroleum-based precursors5-Hydroxymethylfurfural (B1680220) (from biomass)
Key Transformation Reductive amination with butylamine (B146782)Biocatalytic transamination
Solvent Organic solvents (e.g., dichloromethane)Aqueous media or green solvents
Byproducts Stoichiometric inorganic saltsMinimal, potentially water
Energy Consumption High temperature and pressureAmbient temperature and pressure
Atom Economy ModerateHigh

This table presents a hypothetical comparison to guide future research in green synthesis.

In-depth Exploration of Novel Reactivity and Catalytic Transformations

The unique combination of a primary alcohol, a secondary amine, and a furan ring in this compound suggests a rich and underexplored reactivity profile. Future investigations should focus on elucidating novel transformations and catalytic applications.

The furan core itself is susceptible to a range of reactions, including cycloadditions and ring-opening, which could be modulated by the substituents. rsc.org The aminomethyl and hydroxymethyl groups can be readily functionalized, serving as handles for the synthesis of more complex molecules. Of particular interest is the potential for this compound to act as a ligand in organometallic catalysis. researchgate.netacs.orgggckondagaon.in The nitrogen and oxygen atoms can coordinate to metal centers, creating novel catalysts for a variety of transformations.

Future research could explore the following catalytic applications:

Catalytic ApplicationRole of this compoundPotential Reaction
Asymmetric Catalysis Chiral ligand precursorAsymmetric hydrogenation
Cross-Coupling Reactions Ligand for palladium or copper catalystsSuzuki or Sonogashira coupling
Polymerization Initiator or monomerRing-opening polymerization of lactones

This table illustrates potential catalytic roles for future investigation.

Advanced Computational Design and Prediction of Functional Analogues

Computational chemistry offers powerful tools for the rational design of new molecules with tailored properties. psu.edu Future research should leverage these methods to design and predict the properties of functional analogues of this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate structural features with desired biological or material properties. nih.govdigitaloceanspaces.comaimspress.comresearchgate.net

In silico screening of virtual libraries of analogues can accelerate the discovery of new compounds with enhanced activities. mdpi.comresearchgate.netundip.ac.id For example, modifications to the butyl group or the furan ring could lead to analogues with improved catalytic efficiency or specific biological activities. Molecular dynamics simulations can provide insights into the conformational preferences of these molecules and their interactions with biological targets or catalytic sites.

The following table outlines a hypothetical computational workflow for the design of novel analogues.

StepComputational MethodObjective
1. Scaffolding Molecular modelingGenerate a virtual library of analogues
2. Property Prediction QSPR/QSARPredict physicochemical and biological properties
3. Docking Studies Molecular dockingEvaluate binding affinity to target proteins
4. Dynamics Simulation Molecular dynamicsAssess conformational stability and interactions
5. Synthesis Prioritization Data analysisSelect the most promising candidates for synthesis

This table provides a potential workflow for the computational design of new furan derivatives.

Scalable Production Methodologies for Research and Industrial Application

The transition from laboratory-scale synthesis to industrial production presents significant challenges. researchgate.netresearchgate.nettandfonline.com Future research must address the development of scalable and cost-effective production methodologies for this compound and its derivatives. This will involve process optimization, including reaction conditions, catalyst selection, and purification techniques. mdpi.com

Continuous flow chemistry is a promising technology for the safe and efficient production of chemicals, offering advantages in terms of heat and mass transfer, reaction control, and scalability. The development of a continuous flow process for the synthesis of this compound would be a significant advancement. Additionally, the design of robust and recyclable catalysts will be crucial for improving the economic viability of the process.

A comparison of production scales and their associated challenges is presented below.

ScaleKey ChallengesProposed Solutions
Lab Scale (grams) Reagent cost, purificationOptimization of reaction conditions
Pilot Scale (kilograms) Heat management, safetyContinuous flow reactors, process control
Industrial Scale (tons) Raw material sourcing, waste managementUse of biomass-derived feedstocks, catalyst recycling

This table highlights the challenges and potential solutions for scaling up the production of this compound.

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The full potential of this compound can only be realized through collaborative, cross-disciplinary research. The interface of organic chemistry, materials science, and catalysis offers exciting opportunities for innovation.

In materials science, this compound could serve as a monomer for the synthesis of novel polymers with unique thermal and mechanical properties. researchgate.netwikipedia.orgresearchgate.net The furan moiety can participate in Diels-Alder reactions, enabling the development of self-healing and recyclable polymers. Furthermore, furan-based materials are being explored for applications in organic electronics. ntu.edu.sg

In the field of catalysis, the development of new catalysts based on this furan derivative could lead to breakthroughs in chemical synthesis. semanticscholar.orgyork.ac.uk The interplay between the ligand structure and the catalytic activity will be a key area of investigation.

Potential cross-disciplinary research areas are outlined below.

Research AreaOrganic ChemistryMaterials ScienceCatalysis
Smart Polymers Synthesis of furan-containing monomersDevelopment of self-healing materialsCatalytic control of polymerization
Organic Electronics Design of novel conjugated moleculesFabrication of organic electronic devicesSynthesis of conductive polymers
Biomass Valorization Conversion of biomass to furan derivativesDevelopment of bio-based materialsDesign of efficient catalysts for biomass conversion

This table illustrates potential areas for cross-disciplinary research.

Q & A

Basic Questions

Q. What are the key synthetic routes for {5-[(Butylamino)methyl]furan-2-yl}methanol, and how can reaction conditions be optimized?

  • Synthesis Methods : The compound is typically synthesized via reductive amination, where a furan-2-yl methanol precursor reacts with butylamine in the presence of a reducing agent (e.g., NaBH₄ or NaBH₃CN). Alternative routes include nucleophilic substitution of halogenated furan derivatives with butylamine .
  • Optimization : Yield improvements involve adjusting pH (6–8), solvent polarity (e.g., methanol or ethanol), and temperature (25–60°C). Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency. Continuous flow reactors may improve scalability .

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 3.7–4.2 ppm for hydroxymethyl protons; δ 2.5–3.0 ppm for butylamino protons).
  • X-ray Crystallography : Resolves 3D conformation, revealing intramolecular hydrogen bonding between the hydroxymethyl and amino groups .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) validate functional groups .

Q. What are the primary applications of this compound in basic research?

  • Medicinal Chemistry : Serves as a scaffold for designing bioactive molecules, particularly antimicrobial or anticancer agents, due to its furan core and amine-alcohol functionality .
  • Material Science : Used to synthesize conductive polymers or metal-organic frameworks (MOFs) via its reactive hydroxymethyl group .

Advanced Research Questions

Q. How does the butylamino group influence the compound’s reactivity and biological interactions?

  • Reactivity : The butylamino group acts as a nucleophile in alkylation or acylation reactions. Steric hindrance from the butyl chain may slow electrophilic substitution on the furan ring .
  • Biological Interactions : The amino group facilitates hydrogen bonding with enzyme active sites (e.g., kinases or oxidoreductases). Computational docking studies suggest its role in binding to ATP pockets or disrupting bacterial cell membranes .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : While some studies report anticancer activity (e.g., apoptosis induction in HeLa cells), others note weak efficacy. Factors to analyze:

  • Structural Analogues : Compare with derivatives like [5-(3,4-dichlorophenyl)furan-2-yl]methanol, where chloro substituents enhance cytotoxicity .
  • Assay Conditions : Varying cell lines, concentrations (10–100 µM), and exposure times (24–72 hrs) significantly impact results. Use standardized MTT assays with positive controls (e.g., doxorubicin) .

Q. What advanced strategies are used to study the compound’s mechanism of action?

  • In Silico Modeling : Molecular dynamics simulations predict binding affinities to targets like EGFR or β-lactamases.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • Metabolomics : LC-MS/MS tracks metabolic perturbations in treated cells (e.g., altered glutathione levels indicating oxidative stress) .

Methodological Guidance

Q. How to optimize purification for high-purity samples?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Crystallization : Recrystallize from ethanol/water (1:1) to remove amine byproducts .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.